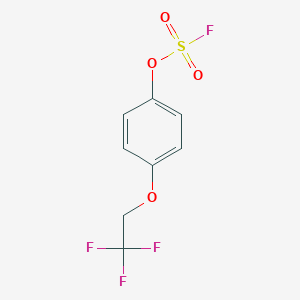
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H6F4O4S and a molecular weight of 274.19 g/mol.
Métodos De Preparación
The synthesis of 1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of para-dihydroxybenzene with a compound of formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal . The reaction conditions often include the use of a Lewis acid catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the fluorosulfonyloxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene has a wide range of scientific research applications:
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Electronics: It is utilized in the fabrication of electronic components, including semiconductors and insulating materials.
Mecanismo De Acción
The mechanism by which 1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group is highly reactive, allowing the compound to participate in various chemical reactions that modify the structure and function of target molecules. This reactivity is crucial for its applications in material science and pharmaceuticals, where precise chemical modifications are required.
Comparación Con Compuestos Similares
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1,4-Bis(2,2,2-trifluoroethoxy)benzene: This compound has a similar structure but lacks the fluorosulfonyloxy group, which significantly alters its reactivity and applications.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives: These compounds are used in medicinal chemistry for their potential anticancer properties.
Trifluoromethoxy, trifluoromethylsulfonyl, and trifluoromethylthio derivatives: These compounds exhibit potent antibacterial activities and are used in the development of new antibiotics.
The uniqueness of this compound lies in its fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in various scientific fields.
Propiedades
IUPAC Name |
1-fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O4S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16-17(12,13)14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYQSIWSDFYXSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














